molecular formula C25H17ClFN5O2 B2443422 4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide CAS No. 1111016-94-4

4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide

Cat. No.: B2443422
CAS No.: 1111016-94-4
M. Wt: 473.89
InChI Key: GLBDSIMXVZJSSC-UHFFFAOYSA-N
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Description

4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a complex organic compound that features a diverse array of functional groups, including a benzamide core, an imidazole ring, and an oxadiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Mechanism of Action

Target of Action

One study suggests that a similar compound forms a stable complex withprostaglandin E synthase . Prostaglandin E synthase is an enzyme involved in the biosynthesis of prostaglandins, which are lipid compounds that play crucial roles in inflammation and other physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the oxadiazole and imidazole intermediates. These intermediates are then coupled with a benzamide derivative under specific reaction conditions.

    Oxadiazole Formation: The oxadiazole ring can be synthesized via a cyclization reaction involving a hydrazide and a carboxylic acid derivative in the presence of a dehydrating agent.

    Imidazole Formation: The imidazole ring is often formed through a condensation reaction between a dicarbonyl compound and an amine.

    Coupling Reaction: The final step involves coupling the oxadiazole and imidazole intermediates with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and pathways.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs.

    Industrial Applications: The compound’s unique chemical structure makes it useful in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[4-({4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide
  • 4-chloro-N-[4-({4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide

Uniqueness

The uniqueness of 4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom, for example, can significantly influence the compound’s reactivity and interaction with biological targets compared to its chloro or bromo analogs.

Properties

IUPAC Name

4-chloro-N-[4-[[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN5O2/c26-19-8-6-17(7-9-19)24(33)29-21-10-4-16(5-11-21)13-32-14-22(28-15-32)25-30-23(31-34-25)18-2-1-3-20(27)12-18/h1-12,14-15H,13H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBDSIMXVZJSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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